molecular formula C8H9NO B575532 3-Cyclopropylpyridine 1-oxide CAS No. 188918-73-2

3-Cyclopropylpyridine 1-oxide

Cat. No. B575532
CAS No.: 188918-73-2
M. Wt: 135.166
InChI Key: LBZYCFVOGHXGIT-UHFFFAOYSA-N
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Patent
US07718801B2

Procedure details

1.93 g of 3-cyclopropylpyridine (synthesized according to a method disclosed in Tetrahedron Lett. 2002, 39, 6987-6990) was dissolved in 15 mL of acetic acid, then 2.4 g of hydrogen peroxide solution (31%) was added thereto, and heated overnight under reflux. The reaction mixture was concentrated under reduced pressure, the obtained residue was dissolved in chloroform, and washed with a saturated aqueous solution of sodium hydrogen carbonate and water in the subsequent order. The organic layer was dried over anhydrous sodium sulfate. The insolubles were filtered, the filtrate was concentrated under reduced pressure, and 1.47 g of 3-cyclopropylpyridine 1-oxide [121-1] was obtained as a brown oily product.
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=2)[CH2:3][CH2:2]1.[OH:10]O>C(O)(=O)C>[CH:1]1([C:4]2[CH:5]=[N+:6]([O-:10])[CH:7]=[CH:8][CH:9]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.93 g
Type
reactant
Smiles
C1(CC1)C=1C=NC=CC1
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
OO
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the obtained residue was dissolved in chloroform
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium hydrogen carbonate and water in the subsequent order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The insolubles were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1C=[N+](C=CC1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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